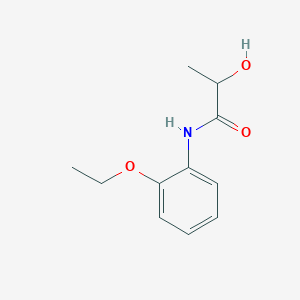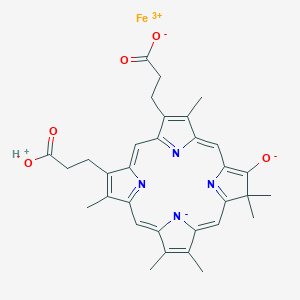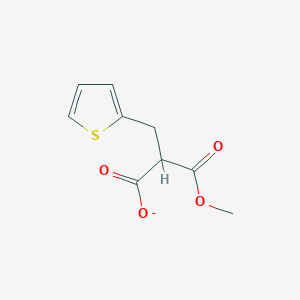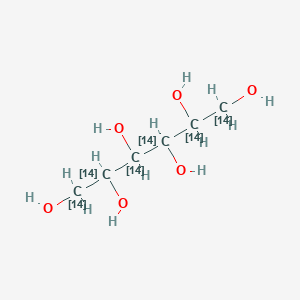
Eicosapentaenoic acid-coenzyme A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eicosapentaenoic acid-coenzyme A (EPA-CoA) is a vital compound that plays a crucial role in various biological processes. It is a derivative of eicosapentaenoic acid (EPA), which is a long-chain polyunsaturated fatty acid (LCPUFA) found in fish oil. EPA-CoA is synthesized through a multi-step process that involves several enzymes and co-factors.
Mecanismo De Acción
The precise mechanism of action of Eicosapentaenoic acid-coenzyme A is not fully understood. However, it is believed to work by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the peroxisome proliferator-activated receptor (PPAR) pathway, and the AMP-activated protein kinase (AMPK) pathway. This compound has also been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Moreover, this compound has been shown to reduce the expression of adhesion molecules, such as intracellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are involved in the recruitment of leukocytes to the site of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Eicosapentaenoic acid-coenzyme A in lab experiments is its specificity. This compound is a highly specific compound that can be used to target specific pathways and processes. Moreover, this compound is readily available and can be synthesized in large quantities. However, one of the main limitations of using this compound in lab experiments is its stability. This compound is a highly unstable compound that can degrade rapidly if not stored properly.
Direcciones Futuras
There are several future directions for research on Eicosapentaenoic acid-coenzyme A. One area of research is the development of novel therapeutic agents that target the pathways and processes modulated by this compound. Another area of research is the identification of biomarkers that can be used to monitor the efficacy of this compound-based therapies. Moreover, future research can focus on understanding the role of this compound in the prevention and treatment of various diseases, such as cancer, diabetes, and cardiovascular disease.
Conclusion:
In conclusion, this compound is a vital compound that plays a crucial role in various biological processes. It is synthesized through a multi-step process that involves several enzymes and co-factors. This compound has several scientific research applications and has been studied extensively for its potential therapeutic applications. It works by modulating various signaling pathways and has several biochemical and physiological effects. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
Eicosapentaenoic acid-coenzyme A is synthesized through a series of enzymatic reactions that occur in the liver and other tissues. The first step involves the activation of EPA to this compound by the enzyme acyl-CoA synthetase. This reaction requires ATP and CoA as co-factors. The activated this compound is then transported to the mitochondria, where it undergoes β-oxidation to produce acetyl-CoA. The acetyl-CoA is then combined with malonyl-CoA by the enzyme fatty acid synthase (FAS) to produce long-chain fatty acids (LCFAs). Finally, this compound is produced by the action of acyl-CoA synthetase on the LCFA.
Aplicaciones Científicas De Investigación
Eicosapentaenoic acid-coenzyme A has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-thrombotic, and anti-arrhythmic properties. This compound has also been shown to have a positive effect on lipid metabolism, insulin sensitivity, and glucose uptake. Moreover, this compound has been studied for its potential role in cancer prevention and treatment.
Propiedades
| 121935-04-4 | |
Fórmula molecular |
C41H64N7O17P3S |
Peso molecular |
1052 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (4E,7E,10E,13E,16E)-icosa-4,7,10,13,16-pentaenethioate |
InChI |
InChI=1S/C41H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h6-7,9-10,12-13,15-16,18-19,28-30,34-36,40,51-52H,4-5,8,11,14,17,20-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b7-6+,10-9+,13-12+,16-15+,19-18+/t30-,34-,35-,36+,40-/m1/s1 |
Clave InChI |
QBCOIRBQTCIPGA-WYQRDQHPSA-N |
SMILES isomérico |
CCC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCC=CCC=CCC=CCC=CCC=CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCCC=CCC=CCC=CCC=CCC=CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Sinónimos |
coenzyme A, eicosapentaenoic acid- eicosapentaenoic acid-CoA eicosapentaenoic acid-coenzyme A EPA-COA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


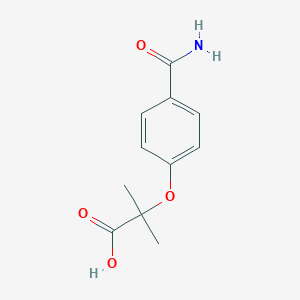
![2-[2-(Benzyloxy)ethyl]-5,5-dimethyl-1,3-dioxane](/img/structure/B54641.png)
![3-[(Carboxymethyl)thio]-7-bromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B54642.png)
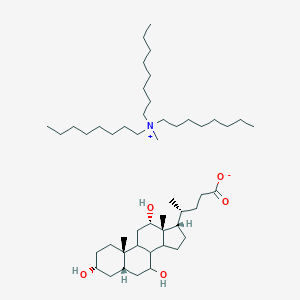
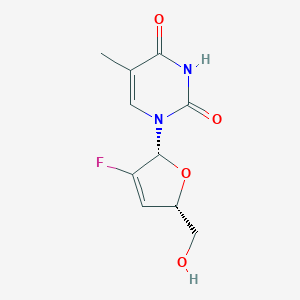
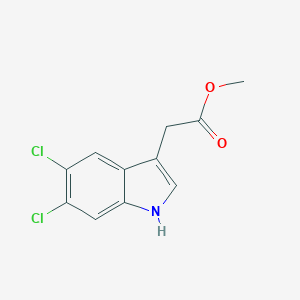
![7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B54655.png)
